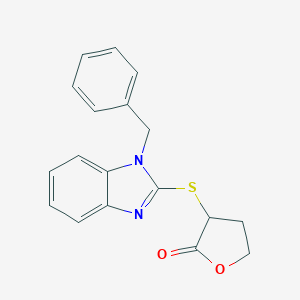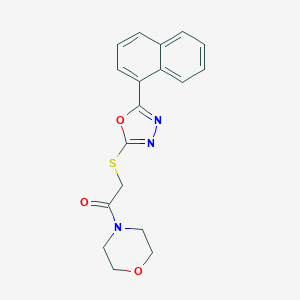
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the benzimidazole family and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one is not fully understood. However, it has been suggested that this compound binds to DNA through intercalation, leading to the inhibition of DNA replication and transcription. This binding also results in the formation of DNA adducts, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. This compound has also been found to induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one in lab experiments is its high yield during synthesis, making it a cost-effective option. Additionally, this compound has shown promising results in vitro, making it a suitable candidate for further in vivo studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one. One of the key areas of focus is the development of this compound as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, research can be conducted to explore the potential of this compound in other areas, such as DNA imaging and as a fluorescent probe for biological imaging. Further modifications to the structure of this compound can also be explored to improve its solubility and efficacy.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its high yield during synthesis, minimal toxicity towards normal cells, and selective binding to DNA make it a suitable candidate for further development as an anticancer agent. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas.
Méthodes De Synthèse
The synthesis of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one has been achieved using different methods, including the reaction of 1-benzyl-2-nitrobenzene with potassium thiocyanate, followed by the reduction of the nitro group to amino group and subsequent cyclization with ethyl acetoacetate. Another method involves the reaction of 1-benzyl-2-nitrobenzene with thiourea, followed by cyclization with ethyl acetoacetate. The yield of the product obtained using these methods is generally high, making it a viable option for large-scale synthesis.
Applications De Recherche Scientifique
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one has been used in various scientific research applications, including as a fluorescent probe for biological imaging and as a potential anticancer agent. This compound has been found to selectively bind to DNA, making it a suitable candidate for the development of DNA-targeted drugs. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Propriétés
Formule moléculaire |
C18H16N2O2S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-(1-benzylbenzimidazol-2-yl)sulfanyloxolan-2-one |
InChI |
InChI=1S/C18H16N2O2S/c21-17-16(10-11-22-17)23-18-19-14-8-4-5-9-15(14)20(18)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
Clé InChI |
PASDTLWASOQQGV-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
SMILES canonique |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270050.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B270052.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B270053.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![N-(3-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270057.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)
![2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270067.png)

![Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate](/img/structure/B270070.png)


